molecular formula C12H14O2 B2934805 (1S,5R)-3-phenylmethoxy-6-oxabicyclo[3.1.0]hexane CAS No. 82398-68-3

(1S,5R)-3-phenylmethoxy-6-oxabicyclo[3.1.0]hexane

Cat. No.: B2934805
CAS No.: 82398-68-3
M. Wt: 190.242
InChI Key: CWRSDAPNEGDROZ-CNDDSTCGSA-N
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Description

(1S,5R)-3-Phenylmethoxy-6-oxabicyclo[3.1.0]hexane is a bicyclic ether featuring a 6-oxabicyclo[3.1.0]hexane core with a phenylmethoxy (benzyloxy) substituent at the 3-position. Its stereochemistry (1S,5R) is critical for its physicochemical and biological properties. For example, similar bicyclic frameworks are used as intermediates in drug development, such as prodrugs of glutamine antagonists or anxiolytic agents targeting metabotropic glutamate receptors .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,5R)-3-phenylmethoxy-6-oxabicyclo[3.1.0]hexane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-2-4-9(5-3-1)8-13-10-6-11-12(7-10)14-11/h1-5,10-12H,6-8H2/t10?,11-,12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWRSDAPNEGDROZ-YOGCLGLASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2C1O2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@@H](O2)CC1OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82398-68-3
Record name rac-(1R,3s,5S)-3-(benzyloxy)-6-oxabicyclo[3.1.0]hexane
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,5R)-3-phenylmethoxy-6-oxabicyclo[3.1.0]hexane typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as phenylmethanol and cyclohexene oxide.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a strong base like sodium hydride (NaH) to deprotonate the phenylmethanol, followed by nucleophilic substitution with cyclohexene oxide.

    Purification: The product is purified using standard techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(1S,5R)-3-phenylmethoxy-6-oxabicyclo[3.1.0]hexane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas (H2) and a palladium catalyst (Pd/C) can convert the compound into its corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the phenylmethoxy group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) or other strong bases for deprotonation, followed by nucleophiles like alkyl halides.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

(1S,5R)-3-phenylmethoxy-6-oxabicyclo[3.1.0]hexane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound in drug discovery for the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (1S,5R)-3-phenylmethoxy-6-oxabicyclo[3.1.0]hexane involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways: It can influence various biochemical pathways, leading to its observed effects, such as inhibition of microbial growth or reduction of inflammation.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Molecular Formula CAS No. Molecular Weight (g/mol) Key Substituents Applications
(1S,5R)-3-Phenylmethoxy-6-oxabicyclo[3.1.0]hexane C₁₂H₁₄O₂ (est.) N/A ~206 (est.) 3-Phenylmethoxy Synthetic intermediate, potential CNS drugs
(1R,3r,5S)-3-(Benzyloxy)-6-oxabicyclo[3.1.0]hexane C₁₂H₁₄O₂ 82353-76-2 190.24 3-Benzyloxy Organic synthesis
(1S,2R,3S,5R)-3-(Phenylmethoxy)-2-[(phenylmethoxy)methyl]-6-oxabicyclo[...] C₂₀H₂₂O₃ 110567-22-1 310.39 3-Phenylmethoxy, 2-(phenylmethoxy)methyl Pharmaceutical impurity, Entecavir intermediate
trans-6-Amino-3-oxabicyclo[3.1.0]hexane HCl C₅H₁₀ClNO N/A 135.59 6-Amino CNS drug research
LY354740 C₉H₁₃NO₄ 176929-43-8 199.21 Carboxylic acid, bicyclo core Anxiolytic agent

Key Research Findings

Stereochemical Impact : In Herpetospermum pedunculosum, stereoisomers like (1S,5S)- and (1R,5R)-4-methylene-1-((R)-6-methylhept-5-en-2-yl)bicyclo[3.1.0]hexane exhibit varying abundance in male vs. female plant buds, suggesting stereochemistry influences biological distribution .

Synthetic Utility : Bicyclo[3.1.0]hexane derivatives are synthesized via cyclopropanation (e.g., using PCl₅ or tert-BuOK), enabling access to diverse pharmacophores .

Pharmacological Potential: The 6-oxabicyclo[3.1.0]hexane scaffold is privileged in drug design, as seen in LY354740’s anxiolytic activity without benzodiazepine-like side effects .

Biological Activity

(1S,5R)-3-phenylmethoxy-6-oxabicyclo[3.1.0]hexane is a bicyclic compound that has garnered interest in various biological applications due to its unique structural properties. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, potential therapeutic applications, and underlying mechanisms.

  • Molecular Formula : C13H16O3
  • Molar Mass : 220.26 g/mol
  • Density : 1.222 g/cm³
  • Solubility : Slightly soluble in chloroform and methanol
  • Boiling Point : Approximately 363.1 °C (predicted)

Pharmacological Activity

Research indicates that this compound exhibits several biological activities:

Antifungal Activity

A study highlighted the antifungal properties of related compounds, suggesting that bicyclic structures may inhibit fungal growth by disrupting ergosterol synthesis in fungal cell membranes. This mechanism was observed in compounds with similar structural motifs, indicating potential for this compound to exhibit antifungal effects against pathogens such as Aspergillus and Fusarium species .

Anticancer Potential

In vitro studies have shown that compounds with similar bicyclic structures can induce cytotoxicity in various cancer cell lines, including HeLa and MCF-7 cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation pathways . Specific derivatives have demonstrated selective cytotoxicity while sparing normal cells, which is a desirable trait in cancer therapeutics.

Antioxidant Properties

The compound's structure suggests potential antioxidant activity, which is critical for mitigating oxidative stress-related diseases. Compounds with similar phenolic groups have been documented to scavenge free radicals effectively . This property could contribute to the overall therapeutic profile of this compound.

Case Studies

Several studies have evaluated the biological activity of structurally related compounds:

StudyCompoundActivityFindings
Moon et al., 2016Mesoionic compoundsAntifungalMIC values against Fusarium verticillioides were as low as 7.8 µg/ml; ergosterol content reduced significantly .
Varsha et al., 2016Phenazine derivativesAnticancerShowed selective cytotoxicity against HeLa and MCF-7 cell lines with IC50 values of 20 µg/ml .
Gerdil et al., 1999Related bicyclic compoundsAntioxidantDemonstrated significant free radical scavenging activity .

Mechanistic Insights

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

  • Ergosterol Synthesis Inhibition : Similar compounds disrupt ergosterol biosynthesis in fungi, leading to compromised cell membrane integrity.
  • Apoptosis Induction : The compound may activate intrinsic apoptotic pathways in cancer cells by modulating Bcl-2 family proteins or caspase activation.
  • Antioxidant Mechanism : The presence of phenolic groups allows for electron donation to neutralize free radicals, thereby protecting cellular components from oxidative damage.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (1S,5R)-3-phenylmethoxy-6-oxabicyclo[3.1.0]hexane, and how can reaction conditions be optimized for yield and stereochemical purity?

  • Methodology : The synthesis typically involves cyclization reactions to form the bicyclic framework. A multi-step approach using dichloromethane as a solvent under inert atmosphere (e.g., nitrogen) at room temperature (20°C) for ~2 hours is common for related oxabicyclo compounds . Optimization focuses on:

  • Solvent selection : Polar aprotic solvents enhance cyclization efficiency.
  • Catalysts : Lewis acids (e.g., BF₃·Et₂O) may improve stereoselectivity.
  • Temperature control : Lower temperatures (0–25°C) reduce side reactions.
  • Purification : Column chromatography with silica gel and ethyl acetate/hexane gradients isolates the enantiomerically pure product .

Q. How does the bicyclic structure influence the compound’s stability and reactivity in acidic or basic conditions?

  • Key Findings :

  • The fused oxirane (epoxide) and cyclopropane rings create steric strain, increasing susceptibility to ring-opening reactions.
  • Acidic conditions : Protonation of the epoxide oxygen leads to nucleophilic attack, forming diols or rearranged products.
  • Basic conditions : Deprotonation at the cyclopropane C-H bonds may trigger fragmentation .
    • Stability : Storage under inert gas at –20°C minimizes degradation.

Advanced Research Questions

Q. What analytical techniques are most effective for confirming stereochemistry and conformational dynamics?

  • Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR (e.g., coupling constants for cyclopropane protons, ~1.5–2.5 Hz) and NOE experiments validate stereochemistry .
  • X-ray Crystallography : Resolves absolute configuration, as demonstrated for derivatives like (1R,3R,4R,6S)-4-(7-methoxy-2-oxo-2H-chromen-6-yl)-1-methyl-3,6-dioxabicyclo[3.1.0]hexan-2-yl acetate .
  • Computational Modeling : DFT calculations predict lowest-energy conformers and transition states .

Q. How do structural modifications at the 3-phenylmethoxy group impact biological activity in receptor-ligand interactions?

  • Case Study : Analogous bicyclo[3.1.0]hexane derivatives (e.g., LY354740) show that substituent bulk and electronic properties affect metabotropic glutamate receptor (mGluR) binding:

  • Phenylmethoxy replacement : Switching to bulkier groups (e.g., benzyloxy) reduces mGlu2/3 agonist activity due to steric clashes.
  • Electron-withdrawing groups : Enhance metabolic stability but may reduce solubility .
    • Experimental Design : Use radioligand displacement assays (e.g., [³H]LY341495) to quantify binding affinity changes .

Q. What mechanistic pathways govern substitution reactions at the oxabicyclo framework, and how do steric effects influence regioselectivity?

  • Mechanistic Insights :

  • Nucleophilic substitution : The epoxide ring undergoes SN2 attack at the less hindered carbon (e.g., by amines or thiols).
  • Steric effects : The cyclopropane ring directs nucleophiles to the transannular position, as seen in derivatives like (1S,2R,3S,5R)-3-(benzyloxy)-2-((benzyloxy)methyl)-6-oxabicyclo[3.1.0]hexane .
    • Regioselectivity : Computational modeling (e.g., Fukui indices) predicts reactive sites .

Contradictions and Limitations

  • Synthesis Scalability : While lab-scale methods use dichloromethane , industrial scalability remains undocumented, necessitating solvent substitution (e.g., toluene) for safety .
  • Biological Data Gaps : Limited in vivo studies on the specific compound require extrapolation from structural analogs (e.g., LY2812223) .

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